amine hydrochloride](/img/structure/B13500443.png)
[(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-bromophenyl)ethylamine hydrochloride is a chiral amine compound with the molecular formula C10H14BrN·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom on the phenyl ring and an ethyl group attached to the amine nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Ethylation: The resolved amine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of (1S)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylethylamine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Phenylethylamine.
Substitution: Hydroxyl or amino-substituted phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(4-bromophenyl)ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its application.
Comparación Con Compuestos Similares
(1S)-1-(4-bromophenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
(1S)-1-(4-chlorophenyl)ethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(4-fluorophenyl)ethylamine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(4-methylphenyl)ethylamine hydrochloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of (1S)-1-(4-bromophenyl)ethylamine hydrochloride lies in the presence of the bromine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C10H15BrClN |
|---|---|
Peso molecular |
264.59 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m0./s1 |
Clave InChI |
DNBJZFKGEZBTAM-QRPNPIFTSA-N |
SMILES isomérico |
CCN[C@@H](C)C1=CC=C(C=C1)Br.Cl |
SMILES canónico |
CCNC(C)C1=CC=C(C=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


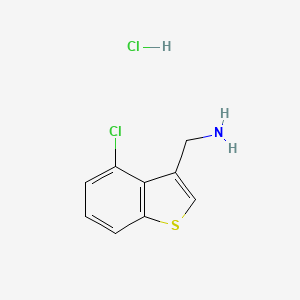
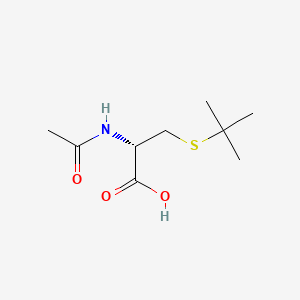
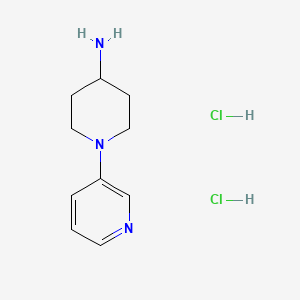
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
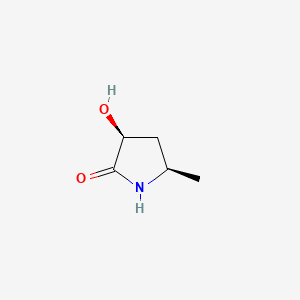

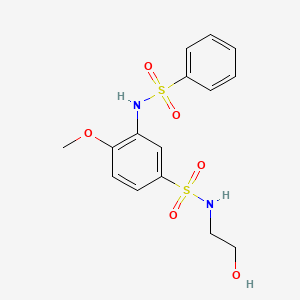
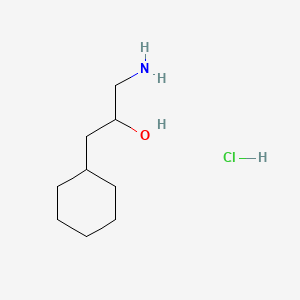
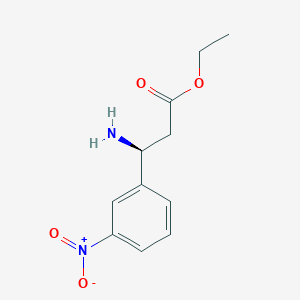
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
